molecular formula C14H28O B14732811 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- CAS No. 5340-81-8

4-Heptanone, 2,2,3,3,5,5,6-heptamethyl-

Cat. No.: B14732811
CAS No.: 5340-81-8
M. Wt: 212.37 g/mol
InChI Key: YKZLJNRFMQKDSK-UHFFFAOYSA-N
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Description

4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- is a chemical compound with the molecular formula C14H28O. It is a ketone, specifically a heptanone, characterized by the presence of multiple methyl groups attached to the heptane backbone. This compound is known for its unique structure and properties, making it of interest in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- typically involves the ketonization process. This process includes the pyrolysis of iron (II) butyrate, which leads to the formation of the desired ketone . The reaction conditions for this process generally require high temperatures to facilitate the pyrolysis reaction.

Industrial Production Methods

In an industrial setting, the production of 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- may involve large-scale ketonization processes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of carboxylic acids or other oxidized products.

    Reduction: The reduction process typically involves the addition of hydrogen or the removal of oxygen, resulting in the formation of alcohols or other reduced compounds.

    Substitution: In substitution reactions, one functional group in the molecule is replaced by another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including those involving enzymes that catalyze oxidation-reduction processes. The exact pathways and targets depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Heptanone, 2,2,3,3,5,5,6-heptamethyl- is unique due to its specific arrangement of methyl groups and the presence of a ketone functional group. This structure imparts unique chemical properties, making it valuable in various research and industrial applications.

Properties

CAS No.

5340-81-8

Molecular Formula

C14H28O

Molecular Weight

212.37 g/mol

IUPAC Name

2,2,3,3,5,5,6-heptamethylheptan-4-one

InChI

InChI=1S/C14H28O/c1-10(2)13(6,7)11(15)14(8,9)12(3,4)5/h10H,1-9H3

InChI Key

YKZLJNRFMQKDSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C)C(=O)C(C)(C)C(C)(C)C

Origin of Product

United States

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